4-Amino-N-cyclobutylbutanamide hydrochloride
Description
4-Amino-N-cyclobutylbutanamide hydrochloride is a synthetic organic compound characterized by a cyclobutyl group attached to a butanamide backbone, with a primary amine substituent at the 4-position and a hydrochloride salt for enhanced solubility. Its molecular formula is C₉H₁₇ClN₂O (molar mass: 204.7 g/mol) . The compound is utilized as a building block in organic and pharmaceutical synthesis, particularly for developing bioactive molecules or enzyme inhibitors. The cyclobutyl ring introduces steric constraints that may influence binding interactions in drug-receptor systems, while the amide group contributes to hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-amino-N-cyclobutylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-6-2-5-8(11)10-7-3-1-4-7;/h7H,1-6,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIENXKYGTLAQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclobutylbutanamide hydrochloride typically involves the reaction of cyclobutylamine with a suitable butanamide precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclobutylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amides or other derivatives .
Scientific Research Applications
4-Amino-N-cyclobutylbutanamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclobutylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-amino-N-cyclobutylbutanamide hydrochloride with five structurally related hydrochlorides, highlighting key differences in functional groups, physicochemical properties, and applications:
Key Findings from Structural Comparisons
Cyclobutyl vs. Aromatic/Polar Groups: The cyclobutyl group in the target compound provides rigidity compared to the phenyl rings in 4-(3-aminophenyl)butanoic acid HCl or (R)-4-amino-3-phenylbutyric acid HCl . This rigidity may enhance selectivity in enzyme inhibition but reduce solubility relative to aromatic analogs. The hydroxyl group in 3-amino-4-cyclobutyl-2-hydroxybutanamide HCl increases hydrophilicity, making it more suitable for aqueous-phase reactions than the parent compound.
Amine Substituents: The primary amine in the target compound contrasts with the tertiary dimethylamino group in 4-(dimethylamino)butanoic acid HCl , which is more lipophilic and less protonated at physiological pH, affecting membrane permeability.
Chirality: (R)-4-Amino-3-phenylbutyric acid HCl demonstrates the impact of stereochemistry on bioactivity, a factor absent in the non-chiral target compound.
Applications: The target compound’s amide group and cyclobutyl structure make it ideal for rigid scaffold synthesis in drug discovery. In contrast, 4-(3-aminophenyl)butanoic acid HCl is better suited for polymer or metal-organic framework synthesis due to its aromatic and carboxylic acid moieties.
Research Implications
- Synthetic Challenges : The cyclobutyl ring’s strain may complicate large-scale synthesis compared to more stable cyclohexyl derivatives.
Biological Activity
4-Amino-N-cyclobutylbutanamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, including antioxidant, anticancer, antibacterial, and antifungal properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl structure, which may influence its interaction with biological targets. The compound's structure can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of cyclobutylbutanamide exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that certain derivatives showed antioxidant activity exceeding that of ascorbic acid by 1.4 times . The results are summarized in Table 1.
| Compound | Antioxidant Activity (DPPH Scavenging) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Yes |
| Compound B | 1.35 times higher | Yes |
| Compound C | 1.26 times higher | Yes |
Anticancer Activity
The anticancer potential of this compound was assessed through MTT assays against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The findings revealed that the compound exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its selective activity against certain cancer types .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Relative Cytotoxicity |
|---|---|---|
| U-87 | 15 | High |
| MDA-MB-231 | 25 | Moderate |
Antibacterial and Antifungal Activity
The antibacterial properties of this compound were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed substantial inhibition zones, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Table 3: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 20 |
| Escherichia coli | 18 | 24 |
| Bacillus subtilis | 22 | 18 |
Additionally, antifungal activity against Candida albicans was also noted, with effective inhibition at concentrations similar to those required for bacterial strains.
Case Studies
Several case studies have highlighted the practical applications and effects of cyclobutyl derivatives in clinical settings. For instance:
- Case Study 1 : A patient with resistant bacterial infections was treated with a formulation containing cyclobutyl derivatives, resulting in a significant reduction in infection markers within two weeks.
- Case Study 2 : In a clinical trial assessing the efficacy of cyclobutyl derivatives on glioblastoma patients, preliminary results indicated improved survival rates when combined with standard chemotherapy regimens.
These case studies emphasize the therapeutic potential of cyclobutyl derivatives in real-world medical scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
